molecular formula C25H18N2O3S B2873950 N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-1-naphthamide CAS No. 476367-51-8

N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-1-naphthamide

Cat. No.: B2873950
CAS No.: 476367-51-8
M. Wt: 426.49
InChI Key: XOUZKYYFRKODRK-UHFFFAOYSA-N
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Description

N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-1-naphthamide is a synthetic organic compound provided as a high-purity building block for medicinal chemistry and pharmacological research. This molecule features a complex structure that incorporates a 1-naphthamide moiety linked to a multi-substituted thiophene ring, which is further functionalized with a benzodioxole group . The benzodioxole scaffold is a privileged structure in drug discovery known for its ability to interact with diverse biological targets . Scientific literature indicates that structurally related benzo[d][1,3]dioxole derivatives have demonstrated significant biological activities, serving as valuable scaffolds in the design of potent anticonvulsant agents . Furthermore, similar compounds containing the benzodioxole moiety are investigated in other therapeutic areas, such as anti-inflammatory research, highlighting the versatility of this chemical framework . The presence of both the benzodioxole and the naphthamide groups in a single molecule makes it a compound of interest for developing novel bioactive agents, particularly for central nervous system (CNS) and inflammatory-related disorders. Researchers can utilize this chemical as a key intermediate for synthesizing more complex molecules or as a lead compound for structure-activity relationship (SAR) studies. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[5-(1,3-benzodioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18N2O3S/c1-15-20(13-26)25(27-24(28)19-8-4-6-17-5-2-3-7-18(17)19)31-23(15)12-16-9-10-21-22(11-16)30-14-29-21/h2-11H,12,14H2,1H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOUZKYYFRKODRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=O)C2=CC=CC3=CC=CC=C32)CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-1-naphthamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzo[d][1,3]dioxole moiety, followed by its coupling with a suitable thiophene precursor. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the stability of the intermediates and the final product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-1-naphthamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its ability to inhibit certain enzymes or receptors.

    Industry: Utilized in the development of advanced materials and chemical sensors .

Mechanism of Action

The mechanism of action of N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-1-naphthamide involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to the modulation of biochemical pathways involved in disease processes. Further studies are needed to elucidate the precise molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Core Structural Analog: N-[5-(1,3-Benzodioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl]-4-oxo-4H-chromene-2-carboxamide

Key Similarities :

  • Thiophene Backbone: Both compounds share a 2,5-disubstituted thiophene core with identical substituents: benzo[d][1,3]dioxol-5-ylmethyl, cyano, and methyl groups .

Key Differences :

  • Terminal Amide Group : The target compound features a 1-naphthamide group, whereas the analog has a 4-oxochromene-2-carboxamide. The naphthyl group increases lipophilicity (logP ~3.8 estimated) compared to the chromene-based analog (logP ~2.9), which may affect membrane permeability .
  • Molecular Weight : The chromene analog has a molecular weight of 444.46 g/mol, while the naphthamide variant is heavier (~470–480 g/mol), impacting solubility and pharmacokinetics .

Functional Analog: N-(Benzo[d][1,3]dioxol-5-yl)-2-(one-benzylthio) Acetamide (K-16)

Bioactivity Context :

  • K-16 was tested in Arabidopsis thaliana root growth assays, showing auxin-like activity at 0.1 µM. The thiophene-based target compound may exhibit similar bioactivity but with enhanced stability due to the naphthamide group .

Structural Divergence :

  • K-16 lacks the thiophene core and cyano group, instead featuring a benzylthio-acetamide structure.

Heterocyclic Variants: Pyrazole and Chromene Derivatives

  • Pyrazole-Based Analogs (e.g., ): Feature a pyrazole core instead of thiophene. These compounds often exhibit anticonvulsant or antimicrobial activity, highlighting the role of heterocycle choice in bioactivity .
  • Chromene Derivatives (e.g., ): The 4-oxochromene group introduces conjugated π-systems, which may enhance fluorescence properties or antioxidant capacity compared to the naphthamide group .

Tabulated Comparison of Key Parameters

Parameter Target Compound Chromene Analog K-16
Core Structure Thiophene Thiophene Benzylthio-acetamide
Terminal Group 1-Naphthamide 4-Oxochromene-2-carboxamide Benzylthio-acetamide
Molecular Weight (g/mol) ~470–480 (estimated) 444.46 338.08
Key Functional Groups Cyano, Methyl, Benzodioxolyl Cyano, Methyl, Benzodioxolyl Benzodioxolyl, Benzylthio
Synthetic Yield Not reported Not reported 62%
Bioactivity Not reported Not reported Root growth modulation

Biological Activity

N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-1-naphthamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's structure, synthesis, biological effects, and relevant research findings.

Structural Characteristics

The compound features several notable structural elements:

  • Benzo[d][1,3]dioxole moiety : Known for its aromatic properties and presence in various natural products.
  • Cyano group : Imparts unique reactivity and may influence biological interactions.
  • Thienyl and naphthamide components : These structures are often associated with diverse biological activities.

The molecular formula of the compound is C18H16N4O4S2C_{18}H_{16}N_{4}O_{4}S_{2} with a molecular weight of approximately 384.46 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The synthetic pathway often includes the formation of the thiophene and naphthamide linkages through coupling reactions, followed by functional group modifications to introduce the benzo[d][1,3]dioxole and cyano groups.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies on related naphthamide derivatives have shown effectiveness against various bacterial strains. The structure-activity relationship (SAR) suggests that the presence of specific functional groups enhances this activity .

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. In vitro studies have demonstrated that naphthamide derivatives can inhibit cell proliferation in cancer cell lines. The mechanism of action is believed to involve the modulation of apoptosis pathways and interference with cancer cell metabolism .

Case Studies

  • Inhibition of Efflux Pumps : A series of 4-substituted naphthamide derivatives were tested for their ability to inhibit efflux pumps in resistant bacterial strains. Compounds structurally related to this compound showed promising results in enhancing the efficacy of antibiotics by preventing drug efflux .
  • Synergistic Effects with Antibiotics : Certain derivatives were found to synergize with antibiotics like isoniazid and pyrazinamide, suggesting a potential therapeutic application in treating resistant infections .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialEffective against multiple bacterial strains
AnticancerInhibits proliferation in cancer cell lines
Efflux Pump InhibitionSynergizes with antibiotics

Table 2: Structure-Activity Relationships

Compound StructureActivity TypeIC50 (µM)
Naphthamide derivativeAntimicrobial16.3
Naphthamide derivativeAnticancer7.5

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